molecular formula C21H18ClN3O4S3 B12166446 Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12166446
M. Wt: 508.0 g/mol
InChI Key: HLWLEZIOKUGODV-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene moiety, an oxadiazole ring, and a thiophene core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Moiety: The starting material, 3-chloro-1-benzothiophene, is synthesized through a cyclization reaction involving a suitable precursor.

    Oxadiazole Ring Formation: The benzothiophene derivative is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The oxadiazole compound is treated with a thiol reagent to introduce the sulfanyl group.

    Acetylation: The resulting compound undergoes acetylation to form the acetylamino derivative.

    Thiophene Core Introduction: Finally, the thiophene core is introduced through a coupling reaction with a suitable thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.

    Substitution: The chloro group on the benzothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in microbial metabolism.

    Disrupting Cell Membranes: Interacting with cell membranes to disrupt their integrity.

    Modulating Signaling Pathways: Affecting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a benzothiophene moiety, an oxadiazole ring, and a thiophene core. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Biological Activity

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Molecular Formula : C20H18ClN3O4S2
Molecular Weight : 419.94 g/mol
CAS Number : 313960-53-1

This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the oxadiazole and sulfanyl groups enhances its potential as a pharmacological agent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Activity :
    • Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
  • Antimicrobial Properties :
    • The compound's structural components suggest potential antimicrobial activity. Various derivatives have been reported to exhibit antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects :
    • Some studies indicate that benzothiophene derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Acetylation and subsequent esterification to yield the final product.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological effects may be mediated through interaction with specific cellular targets involved in proliferation and apoptosis pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study Findings
Walid Fayad et al. (2019)Identified anticancer activity through screening of drug libraries on multicellular spheroids .
PMC9502297 (2022)Reported broad-spectrum antibacterial and antifungal activities for related benzothiazole derivatives .
RSC Advances (2023)Highlighted the synthesis of new benzothiazole-based compounds with anti-tubercular activity .

Properties

Molecular Formula

C21H18ClN3O4S3

Molecular Weight

508.0 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H18ClN3O4S3/c1-4-28-20(27)15-10(2)11(3)31-19(15)23-14(26)9-30-21-25-24-18(29-21)17-16(22)12-7-5-6-8-13(12)32-17/h5-8H,4,9H2,1-3H3,(H,23,26)

InChI Key

HLWLEZIOKUGODV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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